“5-Nitro-8-(pyrrolidin-1-yl)quinoline” is a chemical compound with the molecular formula C₁₃H₁₃N₃O₂ . It has a molecular weight of 243.27 . The compound is also known by its CAS Registry Number, 294194-84-6 .
The InChI code for “5-Nitro-8-(pyrrolidin-1-yl)quinoline” is 1S/C13H13N3O2/c17-16(18)11-5-6-12(15-8-1-2-9-15)13-10(11)4-3-7-14-13/h3-7H,1-2,8-9H2
. The canonical SMILES is C1CCN(C1)C2=C3C(=C(C=C2)N+[O-])C=CC=N3
.
5-Nitro-8-(pyrrolidin-1-yl)quinoline is a chemical compound with the molecular formula . It is classified as a derivative of quinoline, which is a heterocyclic aromatic organic compound. The structural characteristics of this compound include a nitro group at the 5-position and a pyrrolidinyl group at the 8-position of the quinoline ring, which contribute to its unique chemical and biological properties. This compound is identified by its CAS number, 294194-84-6, and has potential applications in various scientific fields due to its pharmacological activities.
The synthesis of 5-Nitro-8-(pyrrolidin-1-yl)quinoline typically involves the nitration of 8-(pyrrolidin-1-yl)quinoline. This process is generally carried out using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.
Industrial production methods mirror these laboratory techniques but utilize larger-scale equipment and reagents to enhance efficiency and cost-effectiveness while maintaining quality control.
5-Nitro-8-(pyrrolidin-1-yl)quinoline participates in several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Reduction | Hydrogen gas, palladium on carbon | Catalytic conditions |
Substitution | Amines, thiols | Solvents like ethanol or dimethylformamide |
Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid | Varies based on substrate |
The mechanism of action for 5-Nitro-8-(pyrrolidin-1-yl)quinoline involves interactions with specific molecular targets within biological systems:
The compound can modulate enzyme activities, bind to specific receptors affecting signal transduction pathways, and interact with nucleic acids influencing gene expression .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to characterize its structure and purity .
5-Nitro-8-(pyrrolidin-1-yl)quinoline has several scientific uses:
Quinoline, a bicyclic heterocycle comprising fused benzene and pyridine rings, serves as a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design. This structural motif exhibits favorable physicochemical properties, including a logP value of 2.04, indicating balanced lipophilicity that facilitates membrane permeability while maintaining aqueous solubility [1] [3]. The quinoline nucleus enables diverse non-covalent interactions with biological targets through its aromatic π-system, basic nitrogen atom, and capacity for strategic substitution at multiple positions (C2-C8) [3] [9]. These characteristics underpin its broad bioactivity profile, evidenced by FDA-approved drugs spanning antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents (topotecan) [1] [7].
The molecule's synthetic flexibility allows medicinal chemists to fine-tune electronic properties and steric features. Electrophilic substitution occurs preferentially at C5/C8 positions, while nucleophilic substitution favors C2/C4 [3] [9]. This predictable reactivity pattern facilitates targeted derivatization to optimize pharmacological parameters. Notably, quinoline derivatives exhibit target promiscuity, interacting with diverse biomolecules including DNA (via intercalation or groove binding), enzymes (topoisomerases, kinases), and metal ions (through chelation) [1] [7]. The 8-hydroxyquinoline variant exemplifies this chelation capacity, forming stable complexes with transition metals that contribute to its antimicrobial and anticancer effects [4] [7].
Nitro-substituted quinolines represent a therapeutically significant subclass with distinct pharmacological advantages. Historical investigation reveals that introduction of a nitro group (-NO₂) at the C5 position substantially enhances cytotoxic potency compared to unsubstituted analogs. This enhancement stems from the nitro group's electron-withdrawing properties, which polarize the quinoline ring system and facilitate redox cycling processes [4] [9]. Early antimicrobial agents like nitroxoline (5-nitro-8-hydroxyquinoline) demonstrated the therapeutic relevance of this modification, exhibiting potent activity against urinary tract pathogens through multiple mechanisms including metal chelation and inhibition of microbial adhesion [4].
Table 1: Comparative Cytotoxicity of Nitro-Substituted Quinolines
Compound | IC₅₀ Against Raji Cells (μM) | Copper-Enhanced Activity (Fold Change) | Primary Mechanism |
---|---|---|---|
5-Nitro-8-hydroxyquinoline | 0.44 | 3.5-fold reduction in IC₅₀ | ROS generation, Proteasome inhibition |
Clioquinol | 2.5 - 4.0 | ~2-fold reduction in IC₅₀ | Zinc ionophorism, NF-κB inhibition |
8-Hydroxyquinoline (parent) | >10 | Minimal enhancement | Metal chelation |
Comparative studies demonstrate that 5-nitroquinoline derivatives exhibit 5-10 times greater cytotoxicity against human cancer cell lines (e.g., Raji lymphoma, HL-60 leukemia) compared to halogenated analogs like clioquinol [4]. The nitro group's position proves critical: C5 substitution maximizes bioactivity, whereas C6/C7 nitro derivatives show reduced potency [4] [7]. Mechanistically, 5-nitroquinolines operate through copper-dependent reactive oxygen species (ROS) generation. In the presence of physiological copper concentrations (~10 μM), these compounds undergo redox cycling, producing superoxide and hydroxyl radicals that induce oxidative DNA damage and trigger apoptosis [4]. This mechanism bypasses neurotoxicity concerns associated with zinc ionophoric activity in halogenated analogs, positioning nitro derivatives as safer therapeutic candidates [4].
Pyrrolidine, a saturated five-membered nitrogen heterocycle, serves as a strategic bioisostere in medicinal chemistry, particularly when incorporated at the C8 position of quinoline scaffolds. Unlike planar aromatic systems, pyrrolidine's sp³-hybridized carbon atoms confer three-dimensionality and structural flexibility through pseudorotation, enabling optimal vectoring of substituents for target engagement [2]. Physicochemical profiling reveals critical advantages: pyrrolidine exhibits a logP of 0.46 (vs. 0.75 for pyrrole), PSA of 16.46 Ų (vs. 13.96 Ų for pyrrole), and calculated solubility (LogS) of 0.85, collectively predicting enhanced membrane permeability and oral bioavailability [2].
Table 2: Molecular Descriptors of Bioenhancing Heterocycles
Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.07 |
logP | 0.46 | 0.75 | 3.00 |
PSA (Ų) | 16.46 | 13.96 | 0.00 |
Calculated LogS | 0.85 | -0.18 | -2.64 |
H-bond Donors | 1.0 | 1.0 | 0.0 |
H-bond Acceptors | 1.5 | 0.5 | 0.0 |
The pyrrolidine nitrogen acts as a hydrogen bond acceptor, facilitating interactions with biological targets while its secondary amine functionality enables salt formation for improved aqueous solubility [2] [5]. When conjugated to quinoline at C8, the pyrrolidine moiety disrupts molecular planarity, reducing crystallization tendency and enhancing metabolic stability compared to 8-hydroxyquinolines [6] [8]. This modification also alters electronic distribution, increasing basicity at the quinoline nitrogen and promoting cation-π interactions in enzyme binding pockets [5] [9]. In factor Xa inhibitors, pyrrolidine-1,2-dicarboxamide derivatives demonstrate nanomolar affinity (IC₅₀ = 0.38 nM) attributable to the scaffold's optimal spatial orientation of pharmacophores within the enzyme's S1 and S4 pockets [5]. For 5-nitroquinoline derivatives specifically, 8-(pyrrolidin-1-yl) substitution yields compounds with molecular weight 243.26 g/mol and calculated logP ~2.5, situating them firmly within drug-like chemical space [6] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3